molecular formula C12H9FO2 B072694 4-(4-Fluorophenoxy)phenol CAS No. 1524-19-2

4-(4-Fluorophenoxy)phenol

Cat. No. B072694
CAS RN: 1524-19-2
M. Wt: 204.2 g/mol
InChI Key: KIVFDFJTCRMULF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)phenol is an organic compound with the molecular formula C12H9FO2 . It appears as a beige colored crystalline solid to pale yellow needles .


Synthesis Analysis

The synthesis of 4-(4-Fluorophenoxy)phenol involves the reaction of 4-fluorophenol with phenol in the presence of a catalyst . Another method involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .


Molecular Structure Analysis

The molecular formula of 4-(4-Fluorophenoxy)phenol is C12H9FO2 . The molecular weight is 204.2 .


Physical And Chemical Properties Analysis

4-(4-Fluorophenoxy)phenol is a solid with a melting point of 92 - 98 °C . It should be stored at temperatures between 0 - 8 °C .

Safety And Hazards

4-(4-Fluorophenoxy)phenol is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-(4-fluorophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVFDFJTCRMULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513524
Record name 4-(4-Fluorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)phenol

CAS RN

1524-19-2
Record name 4-(4-Fluorophenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1524-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenoxy)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-(4-fluorophenoxy)benzaldehyde (9.00 g, 41.63 mmol) in CHCl3 (75 mL) was treated with m-chloroperbenzoic acid (46-85%, 15.80 g, 52.00 mmol) and stirred for 3 h at room temperature. The reaction was washed with sat. aq. NaHSO3, sat. aq. NaHCO3, and water. The organic layer is concentrated and the residual oil taken up in MeOH (10 mL) containing a few drops of conc. HCL and stirred for 1 h at room temperature. The solvent is removed in vacuo and the resulting oil was chromatographed on silica gel (20% ethyl acetate/hexane) to afford the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Koyama, DJ Miller, JK Boueres… - Journal of medicinal …, 2004 - ACS Publications
A series of chromane-2-carboxylic acid derivatives was synthesized and evaluated for PPAR agonist activities. A structure−activity relationship was developed toward PPARα/γ dual …
Number of citations: 73 pubs.acs.org
E Kırbaç, A Erdoğmuş - Journal of Molecular Structure, 2020 - Elsevier
In this study, the three new phthalonitriles (1, 2, 3) and their non-peripherally tetra substituted zinc phthalocyanines (3)-Tetra [bromophenoxy] phthalocyaninato zinc (II) (np4), (3)-Tetra […
Number of citations: 30 www.sciencedirect.com
Z Chen, Y Wu, Y Liu, S Yang, Y Chen… - Journal of medicinal …, 2011 - ACS Publications
Dual target inhibitors against COX-2 and LTA 4 H were designed by adding functional groups from a marketed COX-2 inhibitor, Nimesulide, to an existing LTA 4 H inhibitor 1-(2-(4-…
Number of citations: 50 pubs.acs.org
X Bao, Y Jin, X Liu, H Liao, L Zhang, T Pang - RSC advances, 2014 - pubs.rsc.org
A novel class of H3 receptor antagonists, XB-1 analogues based on benzophenone or oxydibenzene scaffolds were synthesized, and their biological activities were evaluated to …
Number of citations: 3 pubs.rsc.org
T Sundermann, J Fabian, W Hanekamp… - Bioorganic & Medicinal …, 2015 - Elsevier
Cytosolic phospholipase A 2 α (cPLA 2 α) and fatty acid amide hydrolase (FAAH) are enzymes, which have emerged as attractive targets for the development of analgesic and anti-…
Number of citations: 8 www.sciencedirect.com
S Zahov, A Drews, A Schulze Elfringhoff, M Lehr - uni-muenster.de
In mammalian organism, derivatives of arachidonic acid play important roles as algesic and pro-inflammatory as well as analgesic and anti-inflammatory mediators. On the one hand, …
Number of citations: 0 www.uni-muenster.de

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